Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate
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Overview
Description
METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL is a chemical compound with significant potential in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL typically involves the reaction of 5-fluoro-2-methylphenylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL involves its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and influence cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATE
- 5-Fluoro-2-methylphenyl isocyanate
- Methyl 5-amino-2-fluorobenzoate
Uniqueness
METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL stands out due to its unique combination of a fluorinated aromatic ring and an amino acid ester moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
UWTRAKHINKMUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)OC)N |
Origin of Product |
United States |
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